(R)-N-[1-[6-(4-fluoropyrazol-1-yl)pyridin-3-yl]ethyl]-2-methylpropane-2-sulfinamide
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Overview
Description
®-N-[1-[6-(4-fluoropyrazol-1-yl)pyridin-3-yl]ethyl]-2-methylpropane-2-sulfinamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a fluoropyrazole and pyridine moiety, making it a subject of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-[1-[6-(4-fluoropyrazol-1-yl)pyridin-3-yl]ethyl]-2-methylpropane-2-sulfinamide typically involves multi-step organic reactions. The process begins with the preparation of the fluoropyrazole and pyridine intermediates, followed by their coupling under specific reaction conditions. Common reagents used include fluorinating agents, pyridine derivatives, and sulfinamide precursors. The reaction conditions often involve controlled temperatures, solvents like dichloromethane, and catalysts to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
®-N-[1-[6-(4-fluoropyrazol-1-yl)pyridin-3-yl]ethyl]-2-methylpropane-2-sulfinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, and halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
Chemistry
In chemistry, ®-N-[1-[6-(4-fluoropyrazol-1-yl)pyridin-3-yl]ethyl]-2-methylpropane-2-sulfinamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme mechanisms and protein-ligand interactions .
Medicine
In medicinal chemistry, ®-N-[1-[6-(4-fluoropyrazol-1-yl)pyridin-3-yl]ethyl]-2-methylpropane-2-sulfinamide is explored for its potential therapeutic applications. It may act as an inhibitor or modulator of specific biological targets, making it a candidate for drug development .
Industry
In the industrial sector, this compound can be used in the development of new materials and chemical processes. Its unique properties make it suitable for applications in catalysis and material science .
Mechanism of Action
The mechanism of action of ®-N-[1-[6-(4-fluoropyrazol-1-yl)pyridin-3-yl]ethyl]-2-methylpropane-2-sulfinamide involves its interaction with specific molecular targets. The fluoropyrazole and pyridine moieties allow it to bind to enzymes or receptors, modulating their activity. This binding can inhibit or activate specific pathways, leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
1-[6-(4-fluoro-1H-pyrazol-1-yl)-3-pyridinyl]Ethanone: Shares the fluoropyrazole and pyridine structure but lacks the sulfinamide group.
AZD0156: An ATM kinase inhibitor with a similar pyridine moiety but different overall structure.
Uniqueness
®-N-[1-[6-(4-fluoropyrazol-1-yl)pyridin-3-yl]ethyl]-2-methylpropane-2-sulfinamide is unique due to its combination of fluoropyrazole, pyridine, and sulfinamide groups. This unique structure provides distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C14H19FN4OS |
---|---|
Molecular Weight |
310.39 g/mol |
IUPAC Name |
(R)-N-[1-[6-(4-fluoropyrazol-1-yl)pyridin-3-yl]ethyl]-2-methylpropane-2-sulfinamide |
InChI |
InChI=1S/C14H19FN4OS/c1-10(18-21(20)14(2,3)4)11-5-6-13(16-7-11)19-9-12(15)8-17-19/h5-10,18H,1-4H3/t10?,21-/m1/s1 |
InChI Key |
KWKZILLZNZXSBQ-SDPOGBSXSA-N |
Isomeric SMILES |
CC(C1=CN=C(C=C1)N2C=C(C=N2)F)N[S@](=O)C(C)(C)C |
Canonical SMILES |
CC(C1=CN=C(C=C1)N2C=C(C=N2)F)NS(=O)C(C)(C)C |
Origin of Product |
United States |
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